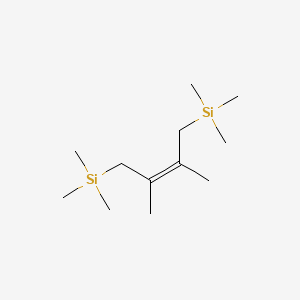
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is a chemical compound with the molecular formula C12H28Si2. It is known for its unique structure, which includes a silane backbone with two trimethylsilyl groups attached to a 2,3-dimethyl-2-butene-1,4-diyl moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- typically involves the reaction of 2,3-dimethyl-2-butene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production .
化学反应分析
Types of Reactions
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used
科学研究应用
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty materials and coatings
作用机制
The mechanism of action of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The 2,3-dimethyl-2-butene-1,4-diyl moiety provides a flexible backbone that can interact with different substrates and catalysts .
相似化合物的比较
Similar Compounds
2-Butene-1,4-Diyl Bis(Bromoacetate): Similar structure but different functional groups.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups but has a benzene ring instead of a butene moiety
Uniqueness
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is unique due to its combination of a silane backbone with a 2,3-dimethyl-2-butene-1,4-diyl moiety. This structure imparts distinctive chemical properties, making it valuable in various applications .
属性
CAS 编号 |
55531-95-8 |
|---|---|
分子式 |
C12H28Si2 |
分子量 |
228.52 g/mol |
IUPAC 名称 |
[(Z)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11- |
InChI 键 |
NWOONZIQJRZSMV-QXMHVHEDSA-N |
手性 SMILES |
C/C(=C(\C)/C[Si](C)(C)C)/C[Si](C)(C)C |
规范 SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
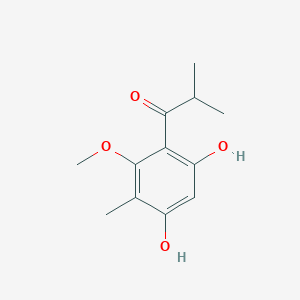
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
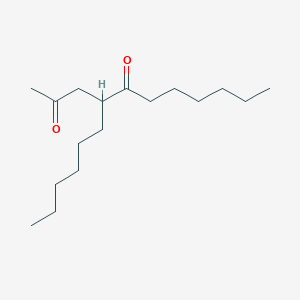
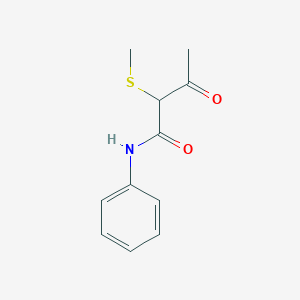
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
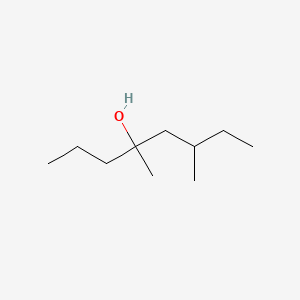

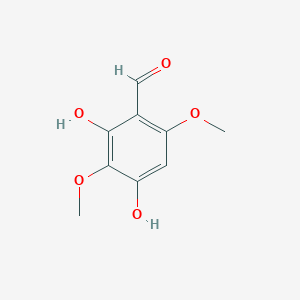
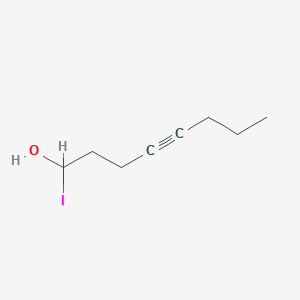
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
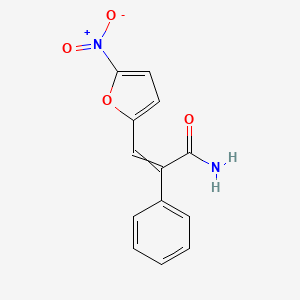
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
